1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1224640-13-4) is a specialized bicyclic nitrogen heterocycle predominantly procured as a privileged building block for the synthesis of G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonists[1]. Featuring a conformationally restricting N-cyclopropyl group on a tetrahydroquinoxaline core, this compound provides a precise steric and electronic profile that is highly optimized for binding within GPCR active sites [2]. In procurement and medicinal chemistry workflows, it is utilized as a critical secondary amine nucleophile, enabling the direct, single-step installation of the lipophilic headgroup required for potent, gut-restricted metabolic disease therapeutics without the need for low-yielding late-stage N-alkylation steps [3].
Substituting 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline with simpler analogs, such as 1-methyl-1,2,3,4-tetrahydroquinoxaline or unsubstituted 1,2,3,4-tetrahydroquinoxaline, fundamentally compromises downstream product efficacy [1]. The N-cyclopropyl moiety is not merely a generic lipophilic placeholder; it imposes strict spatial constraints that dictate the orientation of the bicyclic core within target receptor pockets [2]. Empirical data demonstrates that replacing the cyclopropyl group with smaller (methyl) or slightly bulkier (cyclobutyl) alkyl chains leads to a drastic 5- to 6-fold reduction or complete loss of target receptor agonism [REFS-1, REFS-3]. Furthermore, attempting to synthesize the N-cyclopropyl motif via late-stage alkylation of an unsubstituted tetrahydroquinoxaline precursor is synthetically inefficient, making the pre-functionalized 1-cyclopropyl building block indispensable for scalable, reproducible drug discovery workflows.
In the optimization of dual-target TGR5/SSTR5 agonists, the N-cyclopropyl-tetrahydroquinoxaline headgroup was identified as essential for maintaining nanomolar potency. When the cyclopropyl group of the lead compound was replaced with a methyl group (utilizing 1-methyl-1,2,3,4-tetrahydroquinoxaline as the precursor), the resulting analog exhibited a 5- to 6-fold reduction in hTGR5 agonist activity [1]. Similar activity drops were observed when substituting with ethyl or cyclobutyl groups[1].
| Evidence Dimension | hTGR5 Agonistic Activity (EC50) |
| Target Compound Data | 2.84 nM (incorporating 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline) |
| Comparator Or Baseline | ~14-17 nM (incorporating 1-methyl, 1-ethyl, or 1-cyclobutyl analogs) |
| Quantified Difference | 5- to 6-fold reduction in potency upon substitution of the cyclopropyl group |
| Conditions | In vitro cAMP accumulation assay using HEK293 cells expressing human TGR5 |
Procurement of the exact N-cyclopropyl building block is mandatory to achieve the nanomolar potency thresholds required for viable TGR5 agonist development.
During the development of gut-restricted thiazolidine-based TGR5 agonists, the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline A-ring was identified as a highly privileged structural motif. Substitution of the N-cyclopropyl group for an N-methyl group resulted in a complete loss of TGR5 activity in this specific scaffold [1]. Furthermore, replacing the entire tetrahydroquinoxaline core with 1,2,3,4-tetrahydroquinoline retained only partial activity, confirming that both the dual-nitrogen core and the specific N-cyclopropyl substituent are required for optimal receptor engagement [1].
| Evidence Dimension | Receptor Activation / Agonism |
| Target Compound Data | Potent TGR5 activity retained |
| Comparator Or Baseline | Complete loss of activity (N-methyl analog) or reduced activity (tetrahydroquinoline analog) |
| Quantified Difference | Binary loss of function (active vs. inactive) when the cyclopropyl group is replaced by methyl |
| Conditions | Structure-activity relationship (SAR) profiling of thiazolidine-based TGR5 agonists |
Buyers developing gut-restricted metabolic therapies cannot substitute this compound with N-methyl analogs without risking total loss of downstream therapeutic efficacy.
Molecular docking and binding studies utilizing the TGR5 active site (PDB ID 7CFM) reveal the specific structural role of the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline moiety. The side chain engages in critical pi-pi interactions with the Phe96 residue, while the cyclopropyl group provides a precise hydrophobic feature that interacts optimally with surrounding residues Pro92 and Phe161 [1]. These highly specific spatial interactions explain the enhanced hTGR5 agonistic activity of derivatives built from this compound compared to less sterically tuned analogs [1].
| Evidence Dimension | Active Site Binding Interactions |
| Target Compound Data | Optimal pi-pi (Phe96) and hydrophobic (Pro92, Phe161) engagement |
| Comparator Or Baseline | Suboptimal pocket filling and reduced interaction strength (inferred for smaller/larger alkyl substituents) |
| Quantified Difference | Precise steric fit enabling enhanced agonistic activity (EC50 down to 1.4 nM for optimized derivatives) |
| Conditions | Molecular docking against the TGR5 active site (PDB ID 7CFM) |
This structural data validates the procurement of the N-cyclopropyl variant as a rational, structure-based necessity rather than an empirical preference.
In the synthesis of complex TGR5 agonists, 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline serves as a highly efficient secondary amine nucleophile. It undergoes direct coupling with N-Boc-protected cyclic amino acids or acyl chlorides to form stable amide linkages in high yields [1]. Attempting to build this motif by first coupling an unsubstituted 1,2,3,4-tetrahydroquinoxaline and subsequently performing late-stage N-alkylation with a cyclopropyl halide is synthetically prohibitive due to poor reactivity of cyclopropyl halides and steric hindrance at the N1 position [2].
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct, single-step amide coupling utilizing the pre-installed cyclopropyl group |
| Comparator Or Baseline | Multi-step sequence requiring late-stage N-cyclopropylation of an unsubstituted core |
| Quantified Difference | Elimination of a low-yielding late-stage alkylation step, significantly improving overall synthetic yield and reproducibility |
| Conditions | Reductive amination and nucleophilic substitution workflows in medicinal chemistry |
Procuring the pre-functionalized 1-cyclopropyl building block streamlines manufacturing routes and avoids the severe yield penalties associated with late-stage cyclopropylation.
Used as the primary amine nucleophile to install the lipophilic headgroup in gut-restricted therapeutics targeting type 2 diabetes and obesity, where it guarantees the nanomolar potency lost by N-methyl analogs[1].
Procured as a privileged scaffold for designing dual TGR5 agonists / SSTR5 antagonists, leveraging its precise steric bulk to maintain high TGR5 activation while allowing independent tuning of the SSTR5 antagonist domain [2].
Utilized as the gold-standard N-alkylated bicyclic building block in medicinal chemistry campaigns to establish baseline pi-pi and hydrophobic interaction metrics within GPCR active sites [3].
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